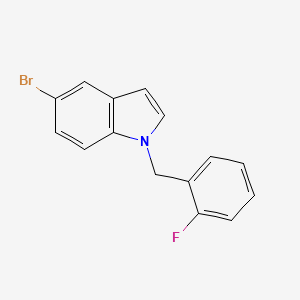

5-Bromo-1-(2-fluorobenzyl)-1H-indole

Description

Significance of Indole (B1671886) and its Derivatives in Organic Chemistry and Chemical Biology

The indole scaffold, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged structure in the fields of organic chemistry and chemical biology. lookchem.combldpharm.com Its unique electronic properties and the reactivity of the pyrrole ring make it a versatile building block in synthesis. sdfine.com The indole ring system is not merely a synthetic curiosity; it is a fundamental component of numerous biologically active natural products and pharmaceutical agents. bldpharm.comsdfine.com

Perhaps the most well-known indole-containing biomolecule is the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide array of metabolites. bldpharm.comsdfine.com These include the neurotransmitter serotonin (B10506), which plays a critical role in mood regulation, and the hormone melatonin, which governs circadian rhythms. sdfine.comambeed.com The structural motif is also present in potent plant-derived alkaloids like strychnine (B123637) and in anti-inflammatory drugs such as indomethacin. sdfine.comchemicalbook.com The broad spectrum of biological activities associated with indole derivatives—spanning from anticancer and antiviral to antidepressant and antimicrobial properties—has cemented the indole nucleus as a key pharmacophore in modern drug discovery. lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Role of Halogenated Indole Scaffolds in Advanced Chemical Research and Discovery

The strategic introduction of halogen atoms onto the indole scaffold is a widely employed technique in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. sigmaaldrich.com Halogenation, particularly bromination at the C-5 position of the indole ring, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Research has demonstrated that the presence of a bromine atom, especially at the 5-position, can enhance the biological potency of indole derivatives. For instance, 5-bromination of certain natural product analogs has been shown to improve their inhibitory activity against specific kinases. sigmaaldrich.com This enhancement is often attributed to the ability of the halogen to form halogen bonds, which are specific non-covalent interactions that can contribute to ligand-protein binding affinity. nih.gov Furthermore, the carbon-bromine bond serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, thereby expanding the chemical space accessible for drug discovery and materials science.

Overview of 5-Bromo-1-(2-fluorobenzyl)-1H-indole within the Landscape of Substituted Indoles

The 5-bromo substitution, as discussed, is a known modulator of biological activity. The N-benzyl group is another common modification in indole chemistry, often introduced to explore structure-activity relationships in drug candidates or to alter physical properties. The additional fluorine atom on the benzyl (B1604629) ring introduces another layer of complexity and potential for specific interactions. Fluorine is often used in medicinal chemistry to block metabolic pathways or to fine-tune electronic properties and binding interactions.

This compound is primarily recognized as a synthetic intermediate or a building block in the synthesis of more complex molecules. Its structure makes it a valuable precursor for creating libraries of compounds for screening in drug discovery programs, particularly in the search for new therapeutic agents. For example, derivatives of N-benzyl-5-bromoindoles have been investigated for their potential as anticancer agents.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 676581-33-2 | lookchem.com |

| Molecular Formula | C₁₅H₁₁BrFN | - |

| Molecular Weight | 304.16 g/mol | - |

| Appearance | Not widely reported | - |

| Melting Point | Not widely reported | - |

| Boiling Point | Not widely reported | - |

Retrosynthetic Disconnection Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, two primary disconnection pathways are considered, focusing on the formation of the C-N and C-Br bonds.

Pathway A: This pathway involves the initial disconnection of the bond between the indole nitrogen and the benzyl group (a C-N bond). This leads to two precursor molecules: 5-bromo-1H-indole and 2-fluorobenzyl halide. A subsequent disconnection of the carbon-bromine bond (C-Br) on the 5-bromo-1H-indole intermediate reveals the foundational 1H-indole structure. This suggests a synthesis starting with indole, followed by bromination and then N-alkylation.

Pathway B: An alternative strategy is to first disconnect the C-Br bond. This retrosynthetic step yields 1-(2-fluorobenzyl)-1H-indole as the key intermediate. A further disconnection of the C-N bond of this intermediate breaks it down into 1H-indole and a 2-fluorobenzyl halide. This approach suggests a synthesis that begins with the N-alkylation of indole, followed by a regioselective bromination.

Both pathways converge on 1H-indole and 2-fluorobenzyl halide as the basic building blocks, highlighting the importance of indole synthesis and subsequent functionalization reactions.

Foundational Synthetic Approaches to Indole Core Structures

The indole scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over more than a century. byjus.com These foundational methods provide access to the core ring system upon which further modifications can be made.

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this is one of the most widely used methods for indole synthesis. testbook.comnumberanalytics.comwikipedia.org It involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. byjus.comtestbook.comjk-sci.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole nucleus after eliminating a molecule of ammonia. testbook.comwikipedia.org

Bischler–Möhlau Indole Synthesis: This method forms a 2-aryl-indole by reacting an α-bromo-acetophenone with an excess of aniline (B41778). wikipedia.orgchemeurope.com Although it is a classic reaction, its application has been somewhat limited by the harsh conditions often required. wikipedia.orgchemeurope.comdrugfuture.com

Reissert Indole Synthesis: The Reissert synthesis produces indoles from ortho-nitrotoluene and diethyl oxalate. wikipedia.orgresearchgate.net The process involves a condensation reaction followed by a reductive cyclization using agents like zinc in acetic acid to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgresearchgate.net

Madelung Synthesis: This reaction involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base, such as sodium or potassium alkoxide. wikipedia.org While effective, the traditional Madelung synthesis requires harsh conditions. Modern modifications, however, have been developed to proceed under milder conditions. organic-chemistry.orgresearchgate.netacs.orgacs.org

These methods provide versatile routes to a wide array of substituted indoles, which serve as crucial starting materials for more complex targets.

Targeted Synthesis of this compound

The synthesis of the title compound can be achieved by following one of the retrosynthetic pathways, which involves the sequential or concerted introduction of the bromo and fluorobenzyl substituents onto the indole core.

The alkylation of the indole nitrogen is a common transformation. Traditional methods often involve deprotonating the indole with a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent like a benzyl halide. google.com While effective, these conditions have limitations regarding functional group tolerance. Alternative methods using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also frequently employed, particularly in microwave-assisted protocols. nih.gov

| Base | Solvent | Alkylating Agent | Conditions | Reference |

| Sodium Hydride (NaH) | DMF / THF | Benzyl Bromide | 0°C to rt | google.com |

| Potassium Carbonate (K₂CO₃) | DMF / NMP | Alkyl Halides | Microwave | nih.gov |

| Cesium Carbonate (Cs₂CO₃) | DMF / NMP | Benzyl Halides | Microwave | nih.gov |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | DMF / DMA | Dibenzyl Carbonate | 90-95°C | google.com |

This table is interactive. Users can sort and filter the data.

Achieving regioselective bromination at the C-5 position of the indole ring is a synthetic challenge, as the C-3 position is generally more susceptible to electrophilic attack. However, specific methods have been developed to direct bromination to the benzene portion of the indole nucleus.

One effective strategy involves the use of pyridinium (B92312) tribromide (Br₃·PyH) in the presence of hydrochloric acid (HCl) in methanol. This system has been shown to achieve C-5 selective bromination of certain indole alkaloids under mild and rapid conditions. chiba-u.jpnih.gov Another approach utilizes N-Bromosuccinimide (NBS) as the bromine source. While NBS often brominates at the C-3 position, specific indole-catalyzed protocols in lipophilic solvents can promote bromolactonization, suggesting that intermediates capable of selective bromination can be generated. acs.org For substrates where the C-3 position is blocked, NBS can effectively brominate other positions, and careful control of reaction conditions is key to achieving the desired C-5 selectivity.

Recent advances have demonstrated that highly selective C-5 bromination can be achieved through a one-step, metal-free process, which is a significant improvement over older, multi-step procedures. chiba-u.jpresearchgate.net

The introduction of the 2-fluorobenzyl group onto the indole nitrogen is typically accomplished via a C-N bond-forming reaction. This can be achieved through the N-alkylation strategies mentioned previously, using 2-fluorobenzyl bromide or 2-fluorobenzyl chloride as the electrophile.

In addition to classical N-alkylation, modern cross-coupling reactions offer powerful alternatives for forming the C-N bond:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides and amines. wikipedia.orgnih.govorganic-chemistry.org It can be applied to couple an indole (or a bromoindole) with an appropriate partner. The reaction is known for its broad substrate scope and high functional group tolerance. wikipedia.orgyoutube.com

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation couples aryl halides with alcohols, thiols, or amines. wikipedia.org While traditional Ullmann reactions require harsh conditions, modern protocols often use ligands and proceed under milder temperatures, making them suitable for the N-arylation (and by extension, N-benzylation) of indoles. wikipedia.orgmdpi.comacs.org

These methods provide robust and flexible options for installing the fluorinated benzyl group, a key structural motif in many biologically active compounds.

Sustainable and Green Chemical Synthesis Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. beilstein-journals.orgnih.gov For indole synthesis and functionalization, several green chemistry approaches have been explored. tandfonline.comtandfonline.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. tandfonline.comnih.govresearchgate.net It has been successfully applied to various indole syntheses, including the Fischer, Madelung, and Bischler methods, as well as for N-alkylation reactions. nih.govnih.govthieme-connect.com

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids is a key principle of green chemistry. nih.gov Reactions such as the Br₂-catalyzed synthesis of bis(indolyl)methanes have been successfully performed in water. beilstein-journals.org

Catalyst-Free and Multicomponent Reactions: Designing reactions that minimize waste by incorporating most or all of the starting materials into the final product (high atom economy) is another green objective. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are particularly efficient and have been developed for indole synthesis.

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes.

Application of Microwave Irradiation in Indole Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as an invaluable technique in medicinal chemistry for its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reaction profiles. mdpi.comnih.gov The application of microwave heating can accelerate classical indole syntheses such as the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov

For halogenated indoles specifically, microwave irradiation proves highly effective. In a study on the palladium-catalyzed oxidative cyclization to form indole-3-carboxylates, microwave heating was compared to conventional oil bath heating for the synthesis of a 5-bromo derivative. The microwave-assisted method accomplished the synthesis in just 3 hours with a 94% yield, whereas the conventional method required 12 hours to achieve a slightly lower yield of 89%. mdpi.com This demonstrates the significant enhancement in reaction rate and efficiency afforded by microwave technology. mdpi.comnih.gov The general advantages of microwave-assisted synthesis include not only speed but also the potential for achieving reactions that are not feasible with traditional heating methods. nih.govopenpharmaceuticalsciencesjournal.com

| Method | Reaction Time | Yield |

|---|---|---|

| Microwave Irradiation (μW) | 3 hours | 94% |

| Conventional Heating (Oil Bath) | 12 hours | 89% |

Solvent-Free and Aqueous Media Synthetic Protocols

In line with the principles of green chemistry, there is a significant shift away from traditional volatile organic solvents towards solvent-free ("neat") conditions or the use of water as a reaction medium. researchgate.net These approaches reduce environmental impact and can simplify product purification.

Solvent-free reactions for indole synthesis are often facilitated by specialized catalysts. For instance, a sulfonic-acid-functionalized ionic liquid has been used as a recyclable Brønsted acid catalyst for the Michael addition of indoles to electron-deficient olefins at room temperature under neat conditions, achieving high yields in minutes. cdnsciencepub.comcdnsciencepub.com Similarly, magnetic nanoparticle catalysts have been employed in solvent-free multicomponent reactions to produce various indole derivatives efficiently. researchgate.net

Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. The synthesis of 3-substituted indolyl-4H-chromenes has been successfully demonstrated in water using L-proline as a catalyst. rsc.org Furthermore, the synthesis of diindolyl oxindole (B195798) derivatives has been achieved in water, highlighting benefits such as short reaction times and the ability to recover the catalyst with minimal loss of efficiency. researchgate.net

Utilization of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents that have gained prominence as green alternatives to conventional organic solvents due to their low vapor pressure, thermal stability, and recyclability. researchgate.netresearchgate.net

Ionic Liquids (ILs) are salts with low melting points that can act as both the solvent and the catalyst. tandfonline.com Task-specific ILs, such as those functionalized with sulfonic acid groups, have been developed to act as efficient and reusable Brønsted acid catalysts for synthesizing indole derivatives. cdnsciencepub.comcdnsciencepub.com These ILs can promote reactions like Michael additions and the formation of bis(indolyl)methanes under mild, solvent-free conditions. cdnsciencepub.comcdnsciencepub.com Studies on the N-alkylation of the indole nucleus—a key step in forming the title compound from 5-bromoindole (B119039)—show that ILs can significantly increase the reaction rate compared to traditional solvents. researchgate.net

Deep Eutectic Solvents (DESs) are mixtures of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or malic acid). researchgate.netacs.org They are biodegradable, have low toxicity, and are easy to prepare. researchgate.net DESs have been successfully used to facilitate key indole-forming reactions, such as the Fischer indolization. researchgate.netacs.org For example, a DES formed from choline chloride and zinc chloride can act as a Lewis acidic medium and catalyst for the one-step synthesis of 2-arylindoles from phenylhydrazine (B124118) and acetophenone. google.com The use of DES in conjunction with ultrasound has also been shown to be a synergistic approach for synthesizing 3-substituted indoles. tandfonline.com

| Solvent Type | Example | Application | Reference |

|---|---|---|---|

| Ionic Liquid (IL) | Sulfonic-acid-functionalized IL | Catalyst for Michael addition of indoles (solvent-free) | cdnsciencepub.comcdnsciencepub.com |

| Deep Eutectic Solvent (DES) | Choline chloride/L-tartaric acid | Medium for Fischer indolization | researchgate.net |

| Aqueous Media | Water | Solvent for L-proline-catalyzed synthesis of indolyl-4H-chromenes | rsc.org |

Nanocatalysis and Biocatalysis in Indole Derivative Synthesis

Nanocatalysis offers advantages such as high surface-area-to-volume ratios, leading to enhanced catalytic activity, and the frequent possibility of easy catalyst recovery and reuse, particularly with magnetic nanoparticles (MNPs). researchgate.net MNPs functionalized with catalytic groups have been widely used for synthesizing indole derivatives. researchgate.netrsc.org For example, manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles have been used to catalyze the synthesis of 3-benzylated indoles from indoles and benzyl alcohols. researchgate.net Other systems, such as biosynthesized ZnO-CaO nanoparticles and magnetic carbon nitride nanosheets, have also proven to be efficient catalysts for preparing various indole-based heterocyclic systems. jsynthchem.comresearchgate.net

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild conditions. nih.gov This approach is particularly valuable for the asymmetric synthesis of chiral indole alkaloids and their derivatives. acs.orgrsc.orgrsc.org Engineered enzymes, such as aminotransferases and Pictet-Spenglerases, can be used to create complex indole structures with high enantiomeric excess. nih.govacs.org Lipases are another class of enzymes used in the chemo-enzymatic synthesis of indole derivatives, for instance, in the enantioselective hydrolysis of ester bonds or in N-alkylation reactions. acs.orgrsc.org The use of enzymes from plants or yeast has also been explored for the one-pot synthesis of related heterocyclic structures like indolizines. researchgate.net

Catalytic Strategies for Indole Ring Formation and Functionalization

The construction and subsequent functionalization of the indole core are central to the synthesis of this compound. Catalytic methods, particularly those involving transition metals and organocatalysts, provide powerful tools for achieving these transformations with high precision and efficiency.

Transition Metal-Catalyzed Coupling and Annulation Reactions (e.g., Palladium, Gold, Silver catalysis)

Transition metals are mainstays in modern organic synthesis for their ability to catalyze the formation of C-C and C-N bonds, which are crucial for constructing the indole ring and introducing substituents.

Palladium (Pd) Catalysis: Palladium catalysts are exceptionally versatile and widely used in indole synthesis. A key application is the palladium-catalyzed oxidative cyclization of N-aryl enamines, a method directly applicable to the synthesis of 5-bromo-indole derivatives. mdpi.com Palladium is also central to cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that can be used to functionalize a pre-formed bromoindole core or to construct the ring itself. arabjchem.org For instance, the Larock indole synthesis is a powerful palladium-catalyzed annulation of alkynes with 2-haloanilines.

Gold (Au) Catalysis: Gold catalysts, particularly Au(I) and Au(III) species, are known for their ability to activate alkynes toward nucleophilic attack (hydroamination), a key step in many indole syntheses. mdpi.com Gold-catalyzed cyclization of 2-alkynylaryl azides or 2-alkynylnitroarenes provides efficient routes to the indole nucleus. researchgate.net In the total synthesis of complex indole alkaloids, gold-catalyzed cycloisomerization reactions have been used to construct intricate polycyclic systems. arabjchem.org

Silver (Ag) Catalysis: While less common than palladium or gold for direct indole ring formation, silver catalysts are effective in related transformations. For example, silver-catalyzed tandem olefin isomerization followed by intramolecular hydroamination of alkenylamines is a useful method for creating nitrogen-containing heterocyclic rings. hanyang.ac.kr

Other transition metals like copper, rhodium, and cobalt also play significant roles. Copper, for example, is used in Ullmann-type C-N bond formation and in intramolecular C-H amination reactions to form the indole ring. mdpi.comresearchgate.net

| Metal | Key Reaction Type | Example Application | Reference |

|---|---|---|---|

| Palladium (Pd) | Oxidative Cyclization, Cross-Coupling | Synthesis of 5-bromo-indole-3-carboxylates | mdpi.com |

| Gold (Au) | Alkyne Hydroamination/Cyclization | Synthesis of 7-acylindoles from anthranils and alkynes | mdpi.com |

| Silver (Ag) | Olefin Isomerization/Hydroamination | Synthesis of N-heterocycles from alkenylamines | hanyang.ac.kr |

Organocatalytic Methods for Indole Derivatization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful metal-free alternative for the functionalization of indoles, particularly for asymmetric synthesis. capes.gov.br The C-3 position of the indole ring is highly nucleophilic and is the primary site for electrophilic substitution.

Organocatalytic strategies often involve the activation of an electrophile to react with the indole. For example, imidazolidinone catalysts can activate α,β-unsaturated aldehydes towards an enantioselective Friedel-Crafts alkylation at the C-3 position of indole. caltech.edu This provides a direct route to C-3 chiral indoles. caltech.edu Similarly, amino acid-derived catalysts can be used in the oxidative cross-coupling of indoles with aldehydes to create stereoselective quaternary carbon centers at the C-3 position. nih.gov

Another important strategy is the organocatalytic asymmetric dearomatization (organo-CADA) of indole derivatives. rsc.org This approach breaks the aromaticity of the indole ring to create highly valuable and enantioenriched chiral frameworks like indolines and indolenines, which are core structures in many natural products. rsc.org These methods provide powerful, metal-free pathways to add complexity and chirality to the indole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-[(2-fluorophenyl)methyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFN/c16-13-5-6-15-11(9-13)7-8-18(15)10-12-3-1-2-4-14(12)17/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEMCPNXSYHLJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Synthesis

Electrochemical Synthesis of Fluorinated Indole Derivatives

Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry, offering a green alternative to conventional methods that often rely on stoichiometric chemical oxidants or metal catalysts. nih.govacs.org The application of electrochemistry to the synthesis and functionalization of indoles is a rapidly developing area, providing novel pathways for the construction of complex fluorinated derivatives. researchgate.netresearchgate.net These methods can be broadly categorized into two strategic approaches: the construction of the indole core from non-indole precursors and the direct functionalization of a pre-existing indole scaffold.

Strategic Approaches:

Electrochemical Annulation for Indole Core Construction: This strategy involves the formation of the indole ring system from acyclic or non-indole cyclic precursors through electrochemically induced cyclization reactions. A prominent example is the intramolecular C-H/N-H functionalization of (hetero)arylamines with tethered alkynes. nih.gov This noble-metal- and oxidant-free method allows for the synthesis of highly functionalized indoles. nih.gov Another approach involves the iodine-mediated electrochemical intramolecular C(sp2)-H amination of 2-vinyl anilines, which can be selectively switched to produce either indoline (B122111) or indole derivatives. organic-chemistry.org Such methods are foundational for a strategic synthesis of this compound, where a suitably substituted aniline (B41778) precursor could be cyclized to form the bromo-indole core.

Direct Electrochemical Functionalization of Indoles: This approach utilizes a pre-formed indole ring and introduces desired functional groups through electrochemical means. The indole nucleus can act as a nucleophile or be oxidized to a radical cation, which then reacts with other species. acs.org This is particularly relevant for introducing fluorine or fluorinated groups. For instance, direct oxidative dearomatization of indoles can lead to 2,3-difunctionalized indolines, which can be precursors to functionalized indoles. acs.org

Detailed Research Findings:

Recent studies have highlighted the versatility of electrochemical methods for indole synthesis and functionalization.

C-H Functionalization: The direct electrochemical C-H functionalization of indoles has been successfully applied for cyanation, amination, sulfonylation, and fluoroalkylation. acs.orgacs.org These reactions typically proceed in an undivided cell, avoiding the need for metal catalysts and external chemical oxidants. acs.orgacs.org For example, the site-selective C-H cyanation of indoles has been achieved using TMSCN as the cyanide source and a redox catalyst like tris(4-bromophenyl)amine. acs.org

Fluorination and Dearomatization: Anodic fluorination of N-acetyl-3-substituted indoles has been shown to produce trans-2,3-difluoro-2,3-dihydroindoles. researchgate.net These intermediates can then be treated with a base to yield monofluoroindole derivatives. researchgate.net More recently, a robust electrochemical dearomatization of indoles was developed to merge a fluorine-containing group into the indole nucleus under oxidant-free conditions, delivering a variety of tri- and difluoromethylated 3,3-spiroindolines. acs.org

The electrochemical synthesis of fluorinated indoles offers a sustainable and efficient pathway. The table below summarizes key findings from recent research on the electrochemical functionalization of indole derivatives, showcasing the conditions and outcomes that could be adapted for the synthesis of this compound.

Table 1: Electrochemical Functionalization of Indole Derivatives

| Reaction Type | Substrate Example | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| C-H Cyanation | N-Methylindole | TMSCN, Tris(4-bromophenyl)amine, MeCN, Room Temp. | 3-Cyano-N-methylindole | 85% | acs.org |

| C-H/N-H Annulation | N-(2-ethynylphenyl)acetamide | Ferrocene (catalyst), CH2Cl2/MeOH, Room Temp. | N-Acetylindole | 92% | nih.gov |

| Anodic Fluorination | N-Acetyl-3-methylindole | Et4NF-4HF/MeCN | trans-2,3-Difluoro-3-methyl-N-acetylindoline | Moderate | researchgate.net |

| Dearomative Spirocyclization | N-Benzyl-2-methylindole | CF3SO2Na, MeCN/H2O | Trifluoromethylated Spiroindoline | 78% | acs.org |

These methodologies demonstrate the potential for a highly strategic and environmentally benign synthesis of this compound. A plausible electrochemical route could involve the N-benzylation of 5-bromoindole (B119039), followed by a direct electrochemical C-H functionalization if further substitution were desired, or the synthesis could start with an appropriately substituted 2-vinylaniline (B1311222) that already contains the 2-fluorobenzyl group, followed by an electrochemical cyclization. The mild, oxidant-free conditions are a significant advantage, particularly for constructing complex molecules with sensitive functional groups. rsc.orgrsc.org

Chemical Reactivity and Mechanistic Transformations

Electrophilic Aromatic Substitution Dynamics on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.govic.ac.uk Its reactivity is significantly greater than that of benzene (B151609). nih.gov The delocalization of the nitrogen lone pair electrons into the ring system increases the electron density, particularly at the C3 position. nih.govresearchgate.net Consequently, electrophilic attack preferentially occurs at this site. ic.ac.uknih.gov If the C3 position is occupied, substitution may then occur at the C2 position, although this is generally less favored as it disrupts the aromaticity of the benzene portion of the ring system to a greater extent. ic.ac.ukdoi.org

The bromination of the indole core is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of substituents already present on the indole ring, particularly the group at the N1 position. acs.org For an unsubstituted indole, bromination occurs almost exclusively at the electron-rich C3 position.

In the case of 5-Bromo-1-(2-fluorobenzyl)-1H-indole, the C5 position is already occupied by a bromine atom. The most nucleophilic position, C3, remains available for further electrophilic attack. The presence of the existing bromo group and the N-fluorobenzyl group can modulate the reactivity of the ring, but the inherent preference for C3 substitution generally prevails. Directing bromination to other positions, such as C7 or C6, typically requires the installation of specific directing groups or the use of multi-step synthetic sequences involving protection and deprotection strategies. researchgate.netrsc.org For instance, the introduction of bulky, electron-withdrawing groups at the N1 position can alter the typical reactivity pattern and, in some cases, direct substitution to the benzene portion of the indole ring. acs.orgresearchgate.net

The substituent on the indole nitrogen (N1) plays a crucial role in tuning the electronic properties and reactivity of the entire heterocyclic system. mdpi.comresearchgate.netnih.gov The N-substituent can influence the nucleophilicity of the indole ring and potentially introduce steric hindrance that affects the approach of electrophiles.

For this compound, the 1-(2-fluorobenzyl) group is primarily an electron-withdrawing group due to the inductive effect of the fluorine atom and the aromatic ring. Electron-withdrawing groups, whether on the nitrogen or the carbocyclic ring, generally decrease the indole's nucleophilicity, potentially making it less reactive towards electrophiles compared to an N-alkyl or N-unsubstituted indole. rsc.orgresearchgate.net However, the C3 position remains the most activated site for electrophilic attack. Competition experiments between different N-substituted indoles have shown that the nature of the N-substituent can significantly alter the rate of electrophilic substitution. nih.gov

Reactions Involving the Bromo-Substituent

The bromine atom at the C5 position serves as a versatile synthetic handle, enabling a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.

The C5-bromo functionality makes the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is widely used for the functionalization of bromoindoles. nih.govnih.govacs.org The reaction is tolerant of a wide range of functional groups and allows for the introduction of various aryl and heteroaryl substituents at the C5 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles A summary of general conditions reported for substrates similar to 5-bromoindoles.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | Good | nih.gov |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 60-100 | Excellent | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | Good | acs.org |

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org A palladium catalyst and a base are required. The reaction of 5-bromoindoles with various alkenes provides a direct route to 5-vinylindole derivatives. The stereoselectivity of the Heck reaction typically favors the trans isomer. organic-chemistry.org

Table 2: General Conditions for Heck Coupling of Aryl Bromides A summary of typical conditions applicable to bromoindole substrates.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 110 | Good | acs.org |

| Pd(OAc)₂ | None | Et₃N | NMP/H₂O | 100-140 | Good | nih.gov |

| Palladacycle | None | NaOAc | DMA | 130 | High | organic-chemistry.org |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This method is highly efficient for the alkynylation of the indole C5 position, yielding 5-alkynylindole derivatives, which are themselves valuable intermediates for further synthesis. researchgate.netlibretexts.org

Table 3: Common Conditions for Sonogashira Coupling of Bromoindoles A summary of conditions used for the alkynylation of bromo-heterocycles.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | CH₃CN | 60 | Moderate-Excellent | nih.gov |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | Room Temp. | Good | researchgate.net |

| Pd/C | CuI | K₂CO₃ | H₂O | 80 | Good | researchgate.net |

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In this compound, the bromine at C5 is on the benzene portion of the heterocycle. The indole ring itself is electron-rich, and the nitrogen atom acts as an electron-donating group through resonance. This deactivates the ring towards nucleophilic attack. Without the presence of strong electron-withdrawing groups (such as nitro or cyano) at the C4 or C6 positions, the C5-bromo substituent is generally unreactive towards traditional SNAr reactions. wikipedia.orgorganicchemistrytutor.com Therefore, displacement of the bromine by a nucleophile under SNAr conditions is not a favored pathway for this molecule.

Influence of the Fluorobenzyl Moiety on Molecular Reactivity

Steric Effects: The benzyl (B1604629) group is sterically more demanding than a simple alkyl group or a proton. This steric bulk at the N1 position can influence the approach of reagents to the adjacent C2 and C7 positions. However, it is not expected to significantly hinder reactions at the more distant C3 or C5 positions. In some contexts, N-benzyl groups can participate in reactions, for example, by acting as intermediates in substitution reactions at the C2 position of a 3-substituted indole. doi.org

Electronic Effects of Fluorine on Aromatic Systems and Reaction Mechanisms

The presence of a fluorine atom on the benzyl group of this compound significantly influences its reactivity. Fluorine is the most electronegative element, and its introduction into an aromatic ring imparts unique electronic properties. numberanalytics.comresearchgate.net These effects are a combination of a strong electron-withdrawing inductive effect (–I) and a moderate electron-donating resonance effect (+M). researchgate.net

Furthermore, the introduction of fluorine can alter the bond lengths and angles of the aromatic ring, leading to a phenomenon termed "fluoromaticity". acs.org This refers to the additional stabilization of the aromatic ring due to the interaction of fluorine's π-orbitals with the ring's π-system. acs.org This added stability can make the ring more resistant to addition reactions. acs.org

Advanced Functionalization and Derivatization Strategies

The indole scaffold is a privileged structure in medicinal chemistry and natural products. chemrxiv.org Consequently, the development of efficient methods for its functionalization is of great interest.

C-H Activation Methodologies for Indole Scaffolds

Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying the indole nucleus, avoiding the need for pre-functionalized substrates. mdpi.com This approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds. chemrxiv.org

Transition metal catalysis, particularly with rhodium, ruthenium, and palladium, has been instrumental in advancing C-H activation of indoles. mdpi.combohrium.com These methods often employ a directing group on the indole nitrogen to control the site-selectivity of the functionalization. researchgate.net Common directing groups include pyridyl, pyrimidyl, or amide moieties.

For the indole scaffold, C-H activation can be directed to various positions, including C2, C3, C4, C5, C6, and C7. bohrium.comresearchgate.net The inherent reactivity of the indole ring often favors functionalization at the C2 and C3 positions. researchgate.net However, by employing specific directing groups and catalysts, functionalization can be selectively guided to the less reactive benzene core of the indole (C4-C7). researchgate.net For instance, rhodium(III)-catalyzed C-H activation has been successfully applied for the functionalization of the C2, C4, and C7 positions of indoles. bohrium.com

Table 1: Examples of Metal-Catalyzed C-H Activation on Indole Scaffolds

| Catalyst System | Directing Group | Position Functionalized | Type of Functionalization |

| Rh(III) | N-pyrimidyl | C2 | Annulation |

| Ru(II) | N-amide | C2 | Arylation |

| Pd(II) | N-pyridyl | C7 | Olefination |

| Cu(I) | N-P(O)tBu2 | C6 | Arylation |

This table provides illustrative examples and is not exhaustive.

Tandem and Cascade Reaction Sequences for Complex Indole Derivatives

Tandem and cascade reactions offer an elegant and efficient approach to building molecular complexity from simpler starting materials in a single synthetic operation. digitellinc.com These processes, where multiple bond-forming events occur in a sequential manner without the isolation of intermediates, are highly desirable for their step- and atom-economy. researchgate.net

Several cascade reactions have been developed for the synthesis of complex indole derivatives. nih.govelectronicsandbooks.com For example, the reaction of nitrones with allenes can lead to a variety of indole-containing structures through a sequence of cycloaddition and rearrangement steps. electronicsandbooks.com The outcome of these cascades can often be controlled by the choice of substrates, reaction conditions, and catalysts. electronicsandbooks.com

Another powerful strategy involves the use of electrophilic indoles in domino reactions. acs.org For instance, the reaction of N-tosyl 3-nitroindole with pyridinium (B92312) N-ylides can generate indolizine (B1195054) derivatives through a cascade process. acs.org These products can then be further elaborated through subsequent C-H functionalization reactions. acs.org

The development of divergent synthetic strategies, where a common intermediate is transformed into multiple distinct products, is a key application of cascade reactions. digitellinc.com This approach is particularly valuable in the synthesis of diverse indole alkaloids. digitellinc.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Bromo-1-(2-fluorobenzyl)-1H-indole, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring interactions through spin-spin coupling. The spectrum of this compound is expected to show distinct signals for the indole (B1671886) core protons, the benzyl (B1604629) group protons, and the crucial methylene bridge protons.

The indole portion typically displays signals for H-2, H-3, H-4, H-6, and H-7. The H-3 proton often appears as a doublet coupled to the H-2 proton. The protons on the benzo-fused ring (H-4, H-6, H-7) form a distinct system. H-4 and H-6 often appear as doublets of doublets due to coupling with their neighbors, while H-7 appears as a doublet. The bromine atom at the C-5 position influences the chemical shifts of the adjacent H-4 and H-6 protons, typically causing a downfield shift.

The 2-fluorobenzyl moiety presents four aromatic protons and two benzylic methylene protons. The fluorine substituent creates a complex splitting pattern for the adjacent aromatic protons. The methylene protons (N-CH₂) are expected to appear as a sharp singlet, as they have no adjacent protons, typically in the range of 5.0-5.5 ppm. The integration of this signal, corresponding to two protons, is a key indicator of successful N-alkylation.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted values are based on typical chemical shifts for substituted indoles and benzyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Indole) | 7.20 - 7.30 | d | ~3.1 |

| H-3 (Indole) | 6.50 - 6.60 | d | ~3.1 |

| H-4 (Indole) | 7.55 - 7.65 | d | ~8.7 |

| H-6 (Indole) | 7.25 - 7.35 | dd | ~8.7, ~1.9 |

| H-7 (Indole) | 7.70 - 7.80 | d | ~1.9 |

| H-3', H-4', H-5', H-6' (Fluorobenzyl) | 6.90 - 7.40 | m | - |

| N-CH₂ (Methylene Bridge) | 5.20 - 5.40 | s | - |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, allowing for a direct count of non-equivalent carbons. The molecule this compound has 15 carbon atoms, and due to molecular asymmetry, 15 distinct signals are expected.

Key signals include the benzylic methylene carbon (N-CH₂), typically found around 50 ppm. The indole carbons have characteristic chemical shifts, with C-2, C-7a, and C-3a (quaternary carbons) appearing further downfield. The C-5 carbon, directly attached to the bromine, shows a signal in the range of 113-116 ppm. The carbons of the 2-fluorobenzyl group are also distinct, with the carbon atom directly bonded to fluorine (C-2') exhibiting a large one-bond ¹³C-¹⁹F coupling constant, which can split the signal into a doublet. oregonstate.edubhu.ac.incompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for substituted indoles and benzyl groups. oregonstate.eduwisc.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 128 - 130 |

| C-3 | 102 - 104 |

| C-3a | 129 - 131 |

| C-4 | 123 - 125 |

| C-5 | 114 - 116 |

| C-6 | 121 - 123 |

| C-7 | 112 - 114 |

| C-7a | 135 - 137 |

| N-CH₂ | 48 - 52 |

| C-1' | 125 - 127 (d, J~15-20 Hz) |

| C-2' | 160 - 163 (d, J~240-250 Hz) |

| C-3' | 115 - 117 (d, J~20-25 Hz) |

| C-4' | 129 - 131 |

| C-5' | 124 - 126 |

| C-6' | 130 - 132 (d, J~5-10 Hz) |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. wikipedia.org Fluorine has a wide chemical shift range, making spectral interpretation straightforward, often without signal overlap. azom.com For this compound, a single resonance is expected in the ¹⁹F spectrum. The chemical shift for a fluorine atom on an aromatic ring is typically observed between -100 and -140 ppm relative to CFCl₃. azom.comthermofisher.com

This signal will not be a singlet but a complex multiplet due to spin-spin coupling with adjacent protons on the benzyl ring. It will primarily couple to the ortho proton (H-3') and the meta proton (H-4'), resulting in a doublet of doublets or a more complex pattern depending on other long-range couplings. This provides direct evidence for the substitution pattern on the benzyl ring. wikipedia.orghuji.ac.il

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For the target molecule, COSY would show cross-peaks between H-2 and H-3 of the indole ring, as well as between adjacent protons on the two aromatic rings (e.g., H-6/H-7 on the indole and H-3'/H-4', H-4'/H-5', H-5'/H-6' on the benzyl ring). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for assigning carbon signals. For instance, the proton signal for the N-CH₂ group would show a cross-peak to the methylene carbon signal, and each aromatic proton signal would correlate to its corresponding aromatic carbon signal. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. ksu.edu.saedinst.com

The IR spectrum of this compound would show characteristic absorption bands for the different functional groups. The absence of a broad N-H stretching band around 3400 cm⁻¹ confirms the substitution on the indole nitrogen. Key expected peaks include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the methylene bridge just below 3000 cm⁻¹, and a series of sharp peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings. The strong band for the C-F stretch is expected in the 1250-1000 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, typically below 800 cm⁻¹. The region from approximately 1500 to 500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of bands unique to the molecule. bdu.ac.in

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone, which are often weak in the IR spectrum. reddit.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₂) | IR, Raman | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | IR, Raman | 1610 - 1450 | Strong-Medium |

| C-N Stretch | IR | 1360 - 1250 | Medium |

| C-F Stretch | IR | 1270 - 1100 | Strong |

| C-Br Stretch | IR, Raman | 750 - 550 | Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For this compound (molecular formula C₁₅H₁₁BrFN), high-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. A key feature in the low-resolution mass spectrum is the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity separated by two m/z units (M⁺ and M+2⁺). This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

Electron impact (EI) ionization would cause the molecular ion to fragment in a predictable manner. The most likely fragmentation pathway involves the cleavage of the relatively weak benzylic C-N bond. This would result in two major fragments:

The 2-fluorobenzyl cation ([C₇H₆F]⁺) with an m/z of 109.

The 5-bromo-1H-indole radical cation ([C₈H₅BrN]⁺) with an m/z of 194/196.

This fragmentation pattern strongly supports the proposed structure by confirming the two main constituent parts of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact mass. The molecular formula of the compound is C₁₅H₁₁BrFN. HRMS can measure the mass of the molecular ion with high precision, allowing for the determination of its elemental composition.

A key characteristic in the mass spectrum of this compound is the isotopic pattern resulting from the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. Consequently, the molecular ion peak in the mass spectrum will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Daltons. This distinctive isotopic signature is a primary identifier for bromine-containing compounds.

The theoretical exact masses for the molecular ions are calculated as follows:

C₁₅H₁₁⁷⁹BrFN⁺: 303.0113 m/z

C₁₅H₁₁⁸¹BrFN⁺: 305.0093 m/z

An HRMS analysis would confirm the presence of these ions, providing strong evidence for the compound's elemental formula and identity.

Coupled Techniques (e.g., GC-MS, LC-MS/MS)

Coupled or hyphenated techniques, which combine a separation method with mass spectrometry, are essential for analyzing compounds like this compound within complex mixtures and for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC-MS analysis. In this technique, the compound is first separated from other components on a GC column based on its boiling point and polarity. After elution, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum would display the molecular ion peak as well as a series of fragment ions. The fragmentation pattern provides structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of the 2-fluorobenzyl group: Cleavage of the N-C bond connecting the indole ring to the benzyl group would generate a fragment corresponding to the 5-bromo-indole cation.

Formation of the fluorotropylium ion: The 2-fluorobenzyl moiety could rearrange to form a stable fluorotropylium cation at m/z 109.

Loss of Bromine: Cleavage of the C-Br bond from the molecular ion or subsequent fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for both qualitative and quantitative analysis and is particularly useful for compounds that may not be suitable for GC due to low volatility or thermal instability. kuleuven.beresearchgate.net It combines the high separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. kuleuven.be An LC-MS/MS method would involve separating the compound on a reversed-phase column and detecting it with a mass spectrometer using an ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). kuleuven.be

In tandem MS (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. amazonaws.com

Table 1: Expected Mass Spectrometry Data for C₁₅H₁₁BrFN

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The indole ring system is the primary chromophore in this compound.

The parent indole molecule exhibits characteristic absorption bands in the UV region. nist.gov These bands arise from π→π* transitions within the aromatic system and are conventionally labeled ¹Lₐ and ¹Lₑ. The ¹Lₑ band is typically sharp and structured, appearing around 260-290 nm, while the ¹Lₐ band is broader and appears at shorter wavelengths. researchgate.net

Substitution on the indole ring influences the position and intensity of these absorption bands.

5-Bromo Substituent: The bromine atom, a halogen, acts as an auxochrome. Its electron-donating resonance effect and electron-withdrawing inductive effect can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole.

1-(2-fluorobenzyl) Substituent: The N-benzyl group is not in direct conjugation with the indole π-system, so its effect on the primary indole transitions is generally minor. However, it contributes its own aromatic absorption at shorter wavelengths (typically below 270 nm).

The resulting UV-Vis spectrum of this compound is expected to show a composite of the absorptions from the 5-bromoindole (B119039) and 2-fluorobenzyl chromophores, with the longer wavelength absorptions dominated by the substituted indole ring.

Table 2: Typical UV Absorption Maxima for Indole Derivatives

Solid-State Structural Analysis via X-ray Diffraction (XRD)

While no specific crystal structure data for this compound has been publicly reported, an XRD analysis would provide:

Molecular Confirmation: Unambiguous confirmation of the compound's constitution and connectivity.

Conformational Details: The precise orientation of the 2-fluorobenzyl group relative to the plane of the indole ring.

Intermolecular Interactions: Insight into how the bromine and fluorine atoms participate in non-covalent interactions within the crystal, which can influence the material's physical properties. For example, crystal data for the related compound (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione revealed a monoclinic crystal system with space group P2₁/n. mdpi.com

Such an analysis would yield the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, providing a complete picture of the solid-state architecture.

Table 3: List of Chemical Compounds

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable tools in the analysis of "this compound," enabling its separation from starting materials, byproducts, and degradation products. The choice of method depends on the specific analytical goal, ranging from rapid purity checks to high-resolution separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of "this compound" due to its high resolution, sensitivity, and quantitative accuracy. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for indole derivatives. In this technique, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively nonpolar nature, "this compound" is well-retained on a C18 column, and its elution is controlled by the proportion of the organic solvent in the mobile phase. A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while also separating it from more polar and less polar impurities.

For the analysis of halogenated indole compounds, a C18 column is a common choice, providing good separation based on hydrophobicity. The mobile phase often consists of a mixture of acetonitrile and water, sometimes with the addition of a small amount of acid (like formic or phosphoric acid) to improve peak shape and resolution. Detection is typically performed using a UV detector, as the indole ring system provides strong chromophores.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound Note: The following parameters are illustrative and may require optimization for specific applications.

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 12-15 minutes (highly dependent on the exact system and conditions) |

Gas Chromatography (GC) is another powerful technique for the analysis of "this compound," particularly for assessing its volatility and thermal stability, as well as for detecting volatile impurities. For successful GC analysis, the compound must be sufficiently volatile and thermally stable to be vaporized in the injector without decomposition. Given its molecular weight and structure, "this compound" is amenable to GC analysis.

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A non-polar or mid-polarity capillary column, such as one coated with a 5% phenyl polysiloxane, is often suitable for the analysis of indole derivatives. The carrier gas, typically helium or nitrogen, transports the vaporized sample through the column. A temperature program, where the column temperature is gradually increased, is used to elute compounds with a wide range of boiling points.

Coupling GC with a mass spectrometer (GC-MS) provides a highly specific and sensitive analytical method. Mass spectrometry allows for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns, thus confirming the identity of "this compound" and any detected impurities.

Table 2: Representative GC-MS Parameters for the Analysis of this compound Note: The following parameters are illustrative and may require optimization for specific applications.

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 2 min), then ramp to 300 °C at 15 °C/min (hold 5 min) |

| Transfer Line Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Expected Retention Time | Approximately 10-12 minutes (highly dependent on the exact system and conditions) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring reaction progress, screening for optimal solvent systems for column chromatography, and for preliminary purity assessment of "this compound."

In TLC, a thin layer of an adsorbent material, typically silica gel, is coated onto a solid support such as a glass or aluminum plate. The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase (eluent). The eluent moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For a compound like "this compound," which is of intermediate polarity, a mixture of a nonpolar solvent (such as hexane or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane) is typically used as the eluent. The ratio of these solvents is adjusted to achieve an optimal separation, ideally with the target compound having a retention factor (Rf) value between 0.3 and 0.7. Visualization of the separated spots is usually achieved under UV light, as the indole ring is UV-active.

Table 3: Representative TLC Conditions for the Analysis of this compound Note: The following parameters are illustrative and may require optimization for specific applications.

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 on aluminum backing |

| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v) |

| Development | In a saturated chamber until the solvent front is approximately 1 cm from the top of the plate |

| Visualization | UV light at 254 nm |

| Expected Rf Value | Approximately 0.4-0.5 (highly dependent on the exact conditions) |

Analysis of "this compound" Reveals Gaps in Computational Research

Despite the growing interest in substituted indole compounds for various scientific applications, a comprehensive review of existing scientific literature indicates a notable absence of specific computational and theoretical investigations for the chemical compound this compound.

While extensive research, including quantum chemical calculations and molecular modeling, has been conducted on structurally similar bromo-indole derivatives, this specific molecule has not been the subject of dedicated studies according to available public data. Therefore, it is not possible to provide a detailed, scientifically accurate article on its computational properties as per the requested outline.

To generate such an article would require fabricating data, which falls outside the scope of factual reporting. However, computational studies on closely related molecules can offer insights into the potential characteristics of the bromo-indole scaffold.

For instance, research on related compounds includes:

Density Functional Theory (DFT) Studies: Investigations have been performed on molecules like 5-bromo-1-decyl-2,3-dihydro-1H-indolin-2-one and (E)-5-bromo-3-(phenylimino)indolin-2-one. sci-hub.ruresearchgate.netresearchgate.net These studies typically analyze optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) to understand the molecule's stability and reactivity. sci-hub.ruresearchgate.net

Molecular Docking and Dynamics: Numerous bromo-indole derivatives have been the focus of molecular docking studies to explore their potential as inhibitors for targets like VEGFR-2 tyrosine kinase and EGFR. d-nb.infonih.govnih.gov For example, studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones involved both molecular docking to predict binding modes and molecular dynamics simulations to analyze the stability of the ligand-protein complex over time. nih.govmdpi.com

These examples highlight the types of computational analyses that are common for this class of compounds. Such research is crucial for understanding structure-activity relationships and for the rational design of new molecules with specific biological targets. However, without specific studies on This compound , any discussion of its electronic structure, reactivity, or binding interactions would be purely speculative.

Further research and publication of data specifically for this compound are required to build a scientifically accurate computational profile for this compound.

Computational and Theoretical Investigations

Prediction of Spectroscopic Properties (e.g., Time-Dependent DFT for UV-Vis and Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. faccts.demdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For 5-Bromo-1-(2-fluorobenzyl)-1H-indole, a TD-DFT calculation would provide the predicted maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The choice of the functional and basis set is crucial for the accuracy of the prediction. mdpi.com

The electronic spectrum of the indole (B1671886) chromophore is characterized by transitions to the ¹Lₐ and ¹Lₑ states. The presence of the bromine atom at the 5-position and the 2-fluorobenzyl group at the 1-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole, due to the extension of the conjugated system and the electronic effects of the substituents. The fluorine atom, being highly electronegative, can also influence the electronic distribution and, consequently, the transition energies.

Similarly, TD-DFT can be used to optimize the geometry of the first excited state to predict the fluorescence emission spectrum. nih.gov The difference between the absorption and emission maxima provides the Stokes shift, which is an important characteristic of a fluorescent molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound using TD-DFT

| Spectroscopic Property | Predicted Value | Notes |

| UV-Vis Absorption (λmax) | ~280-300 nm | Predicted based on the indole chromophore with auxochromic and bathochromic shifts from substituents. |

| Molar Absorptivity (ε) | High | Expected due to the aromatic nature of the compound. |

| Fluorescence Emission (λem) | ~340-360 nm | Dependent on the nature of the lowest excited state and solvent polarity. |

| Stokes Shift | ~60-80 nm | The energy difference between the absorption and emission maxima. |

An In-Depth Analysis of the In Vitro Biological Activity of this compound and Related Scaffolds

While specific research on the in vitro biological profile of this compound is not extensively available in public literature, a comprehensive understanding of its potential activities can be derived from studies on structurally related indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities. chemicalbook.com The presence of a bromine atom at the C-5 position, a benzyl (B1604629) group at the N-1 position, and a fluorine substituent on the benzyl ring are key structural features that likely modulate its biological effects. This article explores the potential in vitro biological activities of this compound by examining research on analogous indole structures.

In Vitro Biological Activity and Structure Activity Relationship Sar Studies

The biological evaluation of indole (B1671886) derivatives is a cornerstone of drug discovery, with numerous compounds from this class advancing into clinical trials or receiving FDA approval. synthonix.com The versatility of the indole ring allows for substitutions that can significantly alter its interaction with biological targets. chemimpex.com

The initial assessment of the biological activity of novel indole derivatives typically involves a battery of in vitro screening assays. These methods are designed to identify potential therapeutic effects in a controlled laboratory setting.

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the antiproliferative effects of compounds on various cancer cell lines and to evaluate cytotoxicity against normal cell lines. nih.govnih.gov

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of a compound is determined using methods like the two-fold serial dilution technique. mdpi.com This test evaluates the lowest concentration of a compound that prevents visible growth of a microorganism, such as bacteria or fungi. nih.gov

Enzyme Inhibition Assays: Specific assays are employed to measure the ability of a compound to inhibit the activity of a particular enzyme. For instance, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using Ellman's method. For kinases like VEGFR-2, various kinase assay kits are commercially available. nih.govmdpi.com

Antioxidant Activity Assays: Several methods are used to evaluate the antioxidant potential of indole derivatives. These include the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. rsc.org

Receptor Binding Assays: Fluorescence polarization-based competitive binding assays are utilized to determine the binding affinity of compounds to specific receptors, such as the estrogen receptor-alpha (ER-α). nih.gov

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole core. nih.gov

Substitution at N-1: The substituent at the N-1 position of the indole ring plays a crucial role in determining the compound's interaction with biological targets. The introduction of a benzyl (B1604629) group at this position is a common strategy in the design of bioactive molecules, including anticancer agents and enzyme inhibitors. mdpi.comsigmaaldrich.com The substitution pattern on this benzyl ring, such as the 2-fluoro group in 5-Bromo-1-(2-fluorobenzyl)-1H-indole, can further influence activity and selectivity.

Substitution at C-3: The C-3 position is a frequent site for modification. For example, the introduction of hydrazonoindolin-2-one or imidazole (B134444) moieties at this position has led to compounds with significant anticancer or antimicrobial activities. mdpi.comnih.gov

Substitution at C-5: Halogenation, particularly bromination, at the C-5 position of the indole ring is a key feature in many potent bioactive compounds. The bromine atom can enhance binding affinity through halogen bonding and alter the electronic properties of the molecule. chemimpex.commdpi.com 5-Bromoindole (B119039) derivatives have been investigated for a wide range of activities, including the inhibition of enzymes like GSK-3 and as intermediates for anticancer agents. chemicalbook.com

Hybrid Molecules: Combining the indole scaffold with other pharmacologically active heterocycles, such as thiazole, oxadiazole, or triazole, is a common strategy to develop hybrid molecules with enhanced or dual biological activities. mdpi.com

Indole derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, which underpins their diverse therapeutic applications. chemicalbook.com

While there is no specific data on this compound, related structures show significant enzyme inhibitory activity.

VEGFR-2 Inhibition: A study on 1-benzyl-5-bromoindolin-2-one derivatives, which share the N-1 benzyl and C-5 bromo substitution pattern, demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.com Specifically, compounds bearing a 4-arylthiazole moiety attached at the C-3 position showed IC₅₀ values in the sub-micromolar range. For example, one of the most active derivatives, 7d , had a VEGFR-2 IC₅₀ of 0.503 µM. mdpi.com

Tyrosinase Inhibition: A series of 1-benzyl-indole hybrid thiosemicarbazones were evaluated as tyrosinase inhibitors. sigmaaldrich.com The study found that substitutions on the phenyl ring of the thiosemicarbazone moiety significantly influenced inhibitory potential, with some derivatives showing IC₅₀ values as low as 12.40 µM. sigmaaldrich.com

Monoamine Oxidase B (MAO-B) Inhibition: A related compound, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, which has a fluorobenzoyl group instead of a fluorobenzyl group, was identified as a potent and selective MAO-B inhibitor with an IC₅₀ value of 0.78 µM.

Other Enzymes: 5-Bromoindole derivatives are used as building blocks for synthesizing inhibitors of various other enzymes, including matrix metalloproteinase-13 (MMP-13) and indoleamine 2,3-dioxygenase (IDO). The 5-bromoindole scaffold is also noted in materials for producing compounds to treat tumors and cardiovascular disorders. chemicalbook.com

The indole nucleus is a key component of the neurotransmitter serotonin (B10506), making indole derivatives prime candidates for interacting with serotonin receptors. While specific receptor binding data for this compound is unavailable, related 1H-imidazol-5-yl-1H-indoles have been investigated as 5-HT₇ serotonin receptor agonists. nih.gov

The anticancer potential of the 1-benzyl-5-bromo-indole scaffold is supported by studies on analogous compounds. chemimpex.commdpi.com

A series of 1-benzyl-5-bromoindolin-2-one derivatives were tested for their anti-proliferative activity against human breast (MCF-7) and lung (A-549) cancer cell lines. nih.govmdpi.com The study revealed that the MCF-7 cell line was generally more sensitive to these compounds. mdpi.com Derivative 7d , featuring a 4-(4-chlorophenyl)thiazole group, was particularly potent against MCF-7 cells with an IC₅₀ value of 2.93 µM. nih.govmdpi.com Further investigation showed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in MCF-7 cells, as evidenced by an increase in the levels of caspases-3 and -9, and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected 1-Benzyl-5-bromoindolin-2-one Derivatives mdpi.com

| Compound | Structure | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A-549 |

|---|---|---|---|

| 7c | 1-benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one | 7.17 ± 0.94 | 15.31 ± 1.80 |

| 7d | 1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | 2.93 ± 0.47 | 11.25 ± 1.34 |